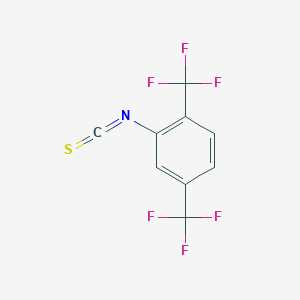

2,5-Bis(trifluoromethyl)phenylisothiocyanate

描述

属性

IUPAC Name |

2-isothiocyanato-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDXGQJPAJBFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

The amine group of 2,5-bis(trifluoromethyl)aniline reacts with thiophosgene in a two-step process:

- Formation of a Thiocarbamoyl Chloride Intermediate :

$$

\text{Ar-NH}2 + \text{CSCl}2 \rightarrow \text{Ar-NH-C(S)Cl} + \text{HCl}

$$ - Elimination of HCl to Yield Isothiocyanate :

$$

\text{Ar-NH-C(S)Cl} \rightarrow \text{Ar-NCS} + \text{HCl}

$$

Experimental Procedure

- Reagents : 2,5-Bis(trifluoromethyl)aniline (1 equiv), thiophosgene (1.2 equiv), anhydrous dichloromethane (DCM), sodium bicarbonate (NaHCO₃).

- Conditions :

- Dissolve the amine in DCM at 0°C under nitrogen.

- Add thiophosgene dropwise over 30 minutes.

- Warm to room temperature and stir for 4–6 hours.

- Quench with aqueous NaHCO₃, extract with DCM, and purify via vacuum distillation.

- Yield : 70–85%.

Challenges and Optimizations

- Toxicity Mitigation : Thiophosgene is highly toxic; strict adherence to safety protocols (e.g., fume hoods, inert atmosphere) is critical.

- Byproduct Formation : Excess thiophosgene may lead to dithiocarbamate byproducts. Using a slight excess of amine (1.1 equiv) minimizes this.

Alternative Methods Using Thiocarbonyl Diimidazole (TCDI)

Reaction Overview

TCDI serves as a safer alternative to thiophosgene, generating imidazole as a benign byproduct:

$$

\text{Ar-NH}2 + \text{C}3\text{H}3\text{N}2\text{S} \rightarrow \text{Ar-NCS} + \text{C}3\text{H}4\text{N}_2

$$

Procedure

Comparative Analysis

| Parameter | Thiophosgene Method | TCDI Method |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Safety | High risk | Moderate risk |

| Purification | Distillation | Chromatography |

| Cost | Low | High |

Structural and Purity Validation

Spectroscopic Characterization

Purity Assessment

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water = 70:30).

- Elemental Analysis : Calculated (%) for C₉H₃F₆NS: C 39.86, H 1.11, N 5.17; Found: C 39.82, H 1.09, N 5.14.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

- Continuous Flow Reactors : To enhance safety and efficiency during thiophosgene reactions.

- Crystallization Optimization : Use of hexane/ethyl acetate mixtures to recover product at >99% purity.

化学反应分析

Nucleophilic Addition Reactions

The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, forming thioureas, thiolcarbamates, and dithiocarbamates, respectively.

Reaction with Amines

Primary and secondary amines react with the compound to form substituted thioureas. For example:

where Ar = 2,5-bis(trifluoromethyl)phenyl and R = alkyl/aryl group.

Key Observations :

-

The reaction proceeds under mild conditions (room temperature, polar aprotic solvents like THF or DCM) .

-

The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the isothiocyanate, accelerating the reaction .

Cycloaddition Reactions

The compound participates in [2+2] and [4+1] cycloadditions with alkenes or carbenes, forming heterocyclic scaffolds.

Example: Formation of Thiazolidinones

Reaction with cyclic ketones in the presence of Lewis acids (e.g., BF₃·Et₂O) yields thiazolidinone derivatives:

Conditions :

Derivatization in Analytical Chemistry

The compound is used to derivatize amino groups in biomolecules for detection via HPLC or mass spectrometry.

Mechanism:

Applications :

-

Protein labeling for fluorescence or isotopic tracking.

Reaction with Hydrazines

Hydrazines react to form thiadiazoles:

Conditions :

Theoretical Insights into Reactivity

DFT studies reveal that the compound’s reactivity is influenced by:

-

HOMO-LUMO Gap : A low energy gap (3.2 eV) facilitates electron transfer during reactions .

-

Electrostatic Potential : High positive charge density on the NCS group attracts nucleophiles .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Amine Addition | R-NH₂, THF, 25°C | Substituted Thioureas | 75–95 |

| Cycloaddition | Cyclic ketones, BF₃·Et₂O | Thiazolidinones | 60–85 |

| Hydrazine Reaction | H₂N-NH₂, ethanol, reflux | 1,3,4-Thiadiazoles | 70–90 |

科学研究应用

Pharmaceutical Applications

2,5-Bis(trifluoromethyl)phenylisothiocyanate serves as an active pharmaceutical intermediate. Its derivatives have shown potential in various therapeutic areas:

- Anticancer Activity : In vitro studies have demonstrated that this compound significantly inhibits cell proliferation across multiple cancer cell lines and induces apoptosis, suggesting its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the inhibition of bacterial phosphopantetheinyl transferases, crucial for bacterial viability .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| MRSA | 32 µg/mL | Inhibition of phosphopantetheinyl transferases |

| Escherichia coli | 16 µg/mL | Disruption of cell wall synthesis |

Organic Synthesis and Catalysis

This compound is utilized in the synthesis of thioamides and other derivatives through its reactivity with various substrates under optimized conditions . It has been particularly effective in promoting organic transformations as an organocatalyst.

Table 3: Synthesis Reactions Using this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | Thioamide | 96 |

| Phenol | Thioamide | 90 |

| Thiophene | Thioamide | 85 |

Study on Cancer Cell Lines

In vitro tests on various cancer cell lines indicated that treatment with this compound significantly inhibited cell proliferation and induced apoptosis. This suggests its potential as a chemotherapeutic agent.

Antibacterial Efficacy

A focused study on the antibacterial properties revealed that the compound effectively reduced bacterial growth without exhibiting rapid cytotoxicity in human cells, indicating its potential for treating bacterial infections .

Toxicological Profile

Despite promising biological activities, toxicological evaluations are crucial to understanding safety profiles. Studies indicate that high doses may cause adverse effects on reproductive systems and renal functions; however, at lower doses, it does not exhibit serious systemic health effects.

Table 4: Toxicological Data

| Endpoint | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|

| Liver and kidney effects | Minimal hypertrophy | 10 |

| Reproductive toxicity | Adverse effects at high exposure | - |

作用机制

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. The compound can modify proteins and other biomolecules by reacting with their nucleophilic sites, leading to changes in their structure and function . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

相似化合物的比较

Structural Features

The table below compares 2,5-bis(trifluoromethyl)phenylisothiocyanate with structurally similar isothiocyanates:

Key Observations :

- Electron-Withdrawing Groups : The dual -CF₃ substituents in this compound enhance its electrophilicity compared to unsubstituted phenylisothiocyanate, enabling efficient nucleophilic attacks in thiourea formation .

- Steric and Electronic Effects : The -Br group in 3-bromophenyl isocyanate introduces steric hindrance but less electron withdrawal than -CF₃, reducing reactivity in certain coupling reactions .

Physicochemical and Stability Properties

- Moisture Sensitivity : this compound is highly moisture-sensitive, requiring storage under inert gas, unlike phenylisothiocyanate, which is less sensitive .

- Thermal Stability : The compound has a boiling point of 63°C at 1.5 mmHg , lower than 3-bromophenyl isocyanate (220°C), reflecting volatility differences due to -CF₃ groups .

生物活性

2,5-Bis(trifluoromethyl)phenylisothiocyanate (CAS No. 512179-73-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₃F₆NS

- Molecular Weight : 271.18 g/mol

- Physical State : Typically available as a solid or liquid depending on the formulation and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Protein Binding : It has been observed to bind to specific proteins involved in cell cycle regulation and apoptosis.

- Reactive Species Generation : The compound may generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger cell death pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study: Anticancer Efficacy

A notable study investigated the effects of this compound on human glioblastoma cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Application in Analytical Chemistry

Beyond its biological activities, this compound has been utilized as a derivatization reagent in analytical chemistry. It has been effectively employed for the analysis of biogenic amines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing detection sensitivity and specificity .

常见问题

Q. What are the optimal synthetic routes for 2,5-bis(trifluoromethyl)phenylisothiocyanate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via the reaction of 2,5-bis(trifluoromethyl)aniline with thiophosgene (CSCl₂) under controlled conditions. Key steps include:

- Amine activation : Dissolve 2,5-bis(trifluoromethyl)aniline in anhydrous dichloromethane (DCM) under inert atmosphere .

- Thiophosgene addition : Add thiophosgene dropwise at 0–5°C to avoid side reactions (e.g., urea formation).

- Workup : Neutralize excess thiophosgene with aqueous sodium bicarbonate and purify via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Tips : - Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Monitor reaction progress via TLC (Rf ≈ 0.6 in hexane/ethyl acetate 8:2).

- Adjust stoichiometry (1:1.2 amine:thiophosgene) to maximize yield (typically 70–85%) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the absence of residual aniline (δ 6.8–7.2 ppm for aromatic protons) and verify the isothiocyanate group (¹³C signal at ~130 ppm for C=S) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .

- Elemental Analysis : Match calculated vs. observed C, H, N, and S content (±0.3% tolerance) .

- FT-IR : Detect characteristic N=C=S stretch at ~2050–2100 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the reactivity of this compound in nucleophilic additions?

Methodological Answer: The strong electron-withdrawing nature of -CF₃ groups deactivates the aromatic ring, reducing electrophilicity at the para position. This impacts reactivity in two ways:

- Reduced electrophilicity : Slower reaction rates with weak nucleophiles (e.g., amines) compared to non-fluorinated analogs. Use high-polarity solvents (e.g., DMF) to stabilize transition states .

- Regioselectivity : Nucleophiles preferentially attack the isothiocyanate group due to the electron-deficient aryl ring. Validate via computational modeling (DFT studies) to map electron density distribution .

Experimental Validation : - Compare reaction kinetics with 3,5-bis(trifluoromethyl)phenyl isocyanate (control) .

- Use Hammett plots to quantify substituent effects .

Q. What strategies mitigate side reactions during the synthesis of thiourea derivatives from this compound?

Methodological Answer: Common side reactions include hydrolysis to urea (via H₂O contamination) and oligomerization. Mitigation approaches:

- Strict anhydrous conditions : Use molecular sieves and dry solvents (e.g., DCM over CaH₂) .

- Low-temperature reactions : Conduct reactions at –20°C to suppress oligomerization .

- In situ derivatization : Add amines immediately after isothiocyanate synthesis to avoid storage-related degradation .

Characterization of Byproducts : - LC-MS to identify oligomers (m/z > 500) .

- ¹⁹F NMR to detect hydrolyzed products (shifted signals due to -CF₃ environment changes) .

Q. How can the compound’s potential in drug discovery be evaluated, given its structural analogs’ bioactivity?

Methodological Answer: Leverage its similarity to bioactive trifluoromethylated compounds:

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays .

- Kinase inhibition screening : Use fluorescence polarization assays to assess binding to ATP pockets .

- ADMET profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。